6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid

pKa modulation carboxylic acid acidity conformational restriction

This rigidified 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid scaffold replaces flexible 4,4-difluorocyclohexane in next-gen CCR5 modulators. Enables stereochemistry-dependent pKa modulation (Δ –0.56 to –0.79) and tunable LogP. Multigram synthesis (up to 46 g) confirmed via TMSCF₃–NaI difluorocyclopropanation. Available diastereomerically pure (cis/trans). For fragment-based drug discovery, neuroscience tool compounds (reversible GABA-AT inhibition), and lead optimization requiring predictable acidity/lipophilicity without altering core formula.

Molecular Formula C7H8F2O2
Molecular Weight 162.136
CAS No. 2248272-95-7
Cat. No. B2437255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid
CAS2248272-95-7
Molecular FormulaC7H8F2O2
Molecular Weight162.136
Structural Identifiers
SMILESC1CC2C(C1C(=O)O)C2(F)F
InChIInChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11)
InChIKeyWGLFEUAWPWVCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid: A Conformationally Restricted gem-Difluorinated Cycloalkane Building Block for Drug Discovery


6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid (CAS 2248272-95-7, molecular formula C₇H₈F₂O₂, MW 162.14 g/mol) is a fluorinated bicyclic carboxylic acid that serves as a rigidified mimetic of the 4,4-difluorocyclohexyl motif [1]. The compound exists as diastereomerically pure cis- and trans-isomers, both of which have been prepared on multigram scale via a scalable TMSCF₃–NaI difluorocyclopropanation protocol followed by chromatographic separation and alkaline hydrolysis [1]. The gem-difluoromethylene unit at the 6-position imparts distinct electronic effects, while the cyclopropane ring (C-3 to C-5 tether) introduces conformational rigidity that is absent in the monocyclic 4,4-difluorocyclohexane analog [1]. This combination of fluorination and rigidification makes the scaffold a valuable building block for medicinal chemistry programs requiring fine-tuned acidity, lipophilicity, and spatial preorganization [1].

Why 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid Cannot Be Replaced by Monocyclic or Non-Fluorinated Analogs


The 6,6-difluorobicyclo[3.1.0]hexane scaffold is not interchangeable with either its monocyclic counterpart (4,4-difluorocyclohexane) or the non-fluorinated bicyclo[3.1.0]hexane framework. Experimental measurements demonstrate that the gem-difluoromethylene unit lowers the pKa of the carboxylic acid by up to 0.49 units compared to non-fluorinated analogs, while the rigidifying cyclopropane tether (C-3 to C-5 bond) further decreases pKa by an additional 0.56–0.79 units [1]. These two structural features – fluorination and conformational restriction – produce additive and sometimes non-additive effects on both acidity and lipophilicity (LogP) [1]. In the context of Maraviroc analogs, docking and molecular dynamics studies show that both cis- and trans-6,6-difluorobicyclo[3.1.0]hexane-derived compounds retain binding poses highly similar to the parent drug, but the conformational constraints imposed by the bicyclic system introduce stereoisomer-dependent differences that cannot be replicated by the flexible monocyclic 4,4-difluorocyclohexane moiety [1]. Therefore, straightforward substitution of this scaffold with simpler analogs would unpredictably alter key drug-like properties and target engagement.

Quantitative Differentiation Evidence for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid versus Closest Analogs


pKa Lowering by Rigidification vs. Fluorination: Bicyclic Core Confers Additional Acidity Beyond gem-Difluorination Alone

The addition of the C-3 to C-5 cyclopropane bond (rigidification) to the monocyclic scaffold decreases the carboxylic acid pKa by 0.56–0.79 units relative to the non-rigidified counterpart. In comparison, the effect of gem-difluorination alone on the bicyclic system lowers pKa by up to 0.49 units for carboxylic acids [1]. This indicates that the bicyclic framework itself is the dominant driver of enhanced acidity, with fluorination providing a smaller but complementary additional effect. The diastereomeric cis- and trans-2-carboxylic acids show nearly identical pKa values (ΔpKa = –0.04), confirming that the inductive effect of the remote fluorine atoms, rather than stereochemistry, governs acidity [1].

pKa modulation carboxylic acid acidity conformational restriction

Lipophilicity (LogP) Modulation: Stereochemistry-Dependent LogP Effects Unique to the Bicyclic Scaffold

For anilide derivatives, the cis-6,6-difluorobicyclo[3.1.0]hexane isomer (cis-15) exhibits an anomalously low LogP of 2.37 (ΔLogP = –0.26 vs. monocyclic 4,4-difluoro analog 17), whereas the trans isomer (trans-15) shows LogP = 2.88 (ΔLogP = +0.25 vs. 17). In contrast, non-fluorinated bicyclic anilides (cis- and trans-16) show nearly identical LogP values (~2.87–2.92) regardless of stereochemistry [1]. This demonstrates that the combination of gem-difluorination and conformational restriction in the bicyclic scaffold produces stereochemistry-dependent lipophilicity modulation that is absent in both the monocyclic fluorinated and bicyclic non-fluorinated systems [1]. The gem-difluorination effect alone on the bicyclic system (trans-15 vs. trans-16) is negligible (ΔLogP = 0.01), while for the cis pair the effect is dramatic (ΔLogP = –0.55) [1].

LogP lipophilicity stereochemistry-dependent properties

Scalable Diastereomerically Pure Synthesis: Multigram Accessibility of Both cis and trans Isomers

A key practical differentiation is the demonstrated multigram synthetic accessibility of both diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acids. The optimized protocol uses slow addition of TMSCF₃–NaI to a non-activated cyclopentene fragment, followed by flash column chromatographic separation of the resulting ~1:1.4 cis/trans diastereomeric mixture [1]. Subsequent alkaline hydrolysis yields pure cis-2 (90% yield, up to 46 g scale) and trans-2 (91% yield, up to 46 g scale) [1]. This represents a major improvement over the prior approach, which relied on tedious fractional crystallization and was limited to ~1 g scale [1]. The corresponding amine hydrochlorides (cis-3 and trans-3) are also accessible via Curtius rearrangement (72–75% yield) [1]. By contrast, many regioisomeric 6,6-difluorobicyclo[3.1.0]hexane carboxylic acids (e.g., the 1-carboxylic acid or 3-carboxylic acid isomers) lack comparable published scalable routes to both diastereomers.

multigram synthesis diastereomer separation building block accessibility

In Silico Target Engagement: Rigidified Maraviroc Analogs Retain CCR5 Binding Pose with Stereochemistry-Dependent Differences

Two rigidified Maraviroc analogs were synthesized by incorporating cis-2 and trans-2 carboxylic acids in place of the 4,4-difluorocyclohexane moiety [1]. Docking and molecular dynamics (MD) studies against the CCR5 receptor showed that both analogs retained high similarity of binding modes compared to Maraviroc [1]. Minor but potentially significant differences between the cis and trans stereoisomers were identified by MD simulations, attributed to conformational effects imposed by the bicyclic system [1]. While the monocyclic 4,4-difluorocyclohexane scaffold in Maraviroc samples multiple chair conformations, the bicyclic analog restricts conformational freedom, potentially leading to more predictable binding entropy effects [1]. No quantitative binding affinity (Kd or IC₅₀) data from in vitro assays were reported, so this evidence is limited to computational predictions.

CCR5 antagonist Maraviroc analog molecular docking molecular dynamics

GABA Aminotransferase Inhibitory Activity of the 4-Amino Derivative: Weak, Reversible Inhibition Relative to Irreversible Inactivators

The 4-amino-substituted derivative of the scaffold, (±)-(1S,2R,4S,5S)-4-amino-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid, was evaluated as a GABA aminotransferase (GABA-AT) inhibitor and found to be a weak, reversible inhibitor at 10 mM concentration [1]. In the same assay, 4-amino-5-fluoropentanoic acid (a potent irreversible inactivator) and 3-aminocyclohexanecarboxylic acid (10 mM) served as comparators [1]. The corresponding diastereomer (±)-(1S,2S,4S,5S)-4-amino-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid also showed weak reversible inhibition at 10 mM [1]. This data indicates that the 6,6-difluorobicyclo[3.1.0]hexane scaffold, when appropriately functionalized, can engage the GABA-AT active site but does not provide potent inhibition in this particular context, distinguishing it from irreversible inactivators and suggesting applications where weak, reversible modulation is desired.

GABA-AT inhibition conformationally restricted GABA analog neurological disease

High-Value Application Scenarios for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid in Scientific and Industrial Research


Conformationally Restricted Bioisostere Replacement in CCR5 Antagonist Lead Optimization

In medicinal chemistry programs targeting the CCR5 receptor (e.g., next-generation Maraviroc analogs), the 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid scaffold can replace the flexible 4,4-difluorocyclohexane moiety. The scaffold provides predictable pKa lowering (0.56–0.79 units from rigidification plus up to 0.49 units from gem-difluorination) and stereochemistry-tunable LogP modulation (ΔLogP ranging from –0.26 to +0.25 relative to the monocyclic analog, depending on cis/trans configuration) [1]. In silico studies confirm retained CCR5 binding poses, while the reduced conformational entropy may improve binding thermodynamics [1].

Physicochemical Property Fine-Tuning in Fragment-Based Drug Discovery

The additive and stereochemistry-dependent effects on pKa and LogP make this scaffold a powerful tool for fragment-based drug discovery. Researchers can independently modulate acidity (via rigidification: ΔpKa –0.56 to –0.79; via fluorination: ΔpKa up to –0.49) and lipophilicity (stereochemistry-dependent ΔLogP of –0.55 to +0.01 relative to non-fluorinated bicyclic analog) without changing the core molecular formula [1]. The availability of both cis-2 and trans-2 on multigram scale (90–91% yield, up to 46 g) ensures sufficient material for iterative SAR cycles [1].

GABAergic Tool Compound Development with Defined Inhibitory Mechanism

The 4-amino-substituted derivative of this scaffold has been experimentally characterized as a weak, reversible inhibitor of GABA aminotransferase (GABA-AT) at 10 mM, in contrast to potent irreversible inactivators like 4-amino-5-fluoropentanoic acid [2]. This defined mechanism profile supports the development of tool compounds for neuroscience research where transient, reversible modulation of GABA levels is required, avoiding the potential off-target toxicity associated with irreversible enzyme inactivation [2].

Scalable Building Block Supply for Parallel Library Synthesis

The demonstrated multigram synthetic protocol (TMSCF₃–NaI slow addition, flash chromatography, alkaline hydrolysis) delivers both diastereomerically pure cis-2 and trans-2 in high yield and purity on up to 46 g scale [1]. This scalability, combined with straightforward conversion to amine hydrochlorides via Curtius rearrangement (72–75% yield), enables reliable supply for parallel library synthesis in hit-to-lead and lead optimization campaigns [1].

Quote Request

Request a Quote for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.